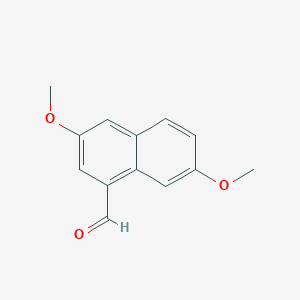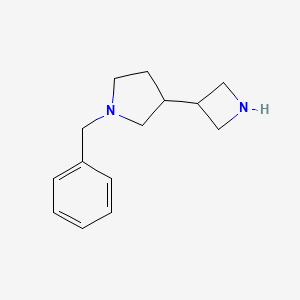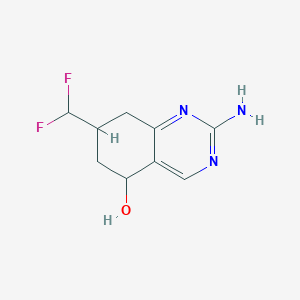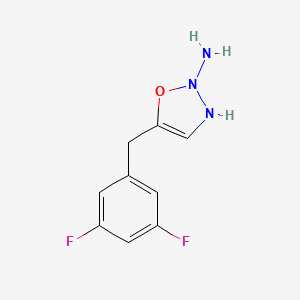![molecular formula C12H22O3 B11890073 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol CAS No. 4994-41-6](/img/structure/B11890073.png)
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is a chemical compound with the molecular formula C₁₂H₂₂O₃. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. This structural motif is often found in natural products and pharmaceuticals, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol typically involves the reaction of a suitable diol with a ketone under acidic conditions to form the spirocyclic acetal. One common method is the condensation of cyclohexanone with 1,4-butanediol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including biolubricants and polymers.
Wirkmechanismus
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol depends on its specific application. In general, the compound’s spirocyclic structure allows it to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the hydroxyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with an additional nitrogen atom in the ring structure.
Uniqueness
4-(1,4-Dioxaspiro[4.5]dec-2-yl)butan-1-ol is unique due to its specific combination of a spirocyclic acetal and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
4994-41-6 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
4-(1,4-dioxaspiro[4.5]decan-3-yl)butan-1-ol |
InChI |
InChI=1S/C12H22O3/c13-9-5-2-6-11-10-14-12(15-11)7-3-1-4-8-12/h11,13H,1-10H2 |
InChI-Schlüssel |
GTFRYSCHXNMOQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)OCC(O2)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)


![5-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11890059.png)

![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)

